molecular formula C6H12N2S B1607549 1-Cyclopropyl-3-ethylthiourea CAS No. 32900-08-6

1-Cyclopropyl-3-ethylthiourea

Cat. No.: B1607549
CAS No.: 32900-08-6
M. Wt: 144.24 g/mol
InChI Key: RIVAHMXPIKKLFH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethylthiourea is an organosulfur compound with the molecular formula C₆H₁₂N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclopropyl and ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-ethylthiourea can be synthesized through the reaction of cyclopropylamine and ethyl isothiocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds as follows: [ \text{Cyclopropylamine} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides or acyl chlorides; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cell lines and viral replication.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethylthiourea involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

  • 1-Cyclopropyl-3-methylthiourea
  • 1-Cyclopropyl-3-phenylthiourea
  • 1-Cyclopropyl-3-isopropylthiourea

Comparison: 1-Cyclopropyl-3-ethylthiourea is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to 1-Cyclopropyl-3-methylthiourea, the ethyl group in this compound provides different steric and electronic properties, potentially leading to variations in its interaction with biological targets. Similarly, the presence of a cyclopropyl group distinguishes it from other thiourea derivatives, contributing to its distinct chemical behavior and applications .

Properties

IUPAC Name

1-cyclopropyl-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-2-7-6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVAHMXPIKKLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383618
Record name 1-cyclopropyl-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32900-08-6
Record name 1-cyclopropyl-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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